molecular formula C28H24N8O3 B10934693 4-[4-[(2-methoxyphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

4-[4-[(2-methoxyphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

Cat. No.: B10934693
M. Wt: 520.5 g/mol
InChI Key: GSJWOSSGUVWANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a tetracyclic framework containing multiple nitrogen atoms.
    • It contains two phenyl rings, one of which is substituted with a methoxy group.
    • The compound also features a pyrazole ring.
  • Its systematic name is quite lengthy, but we can refer to it as “Compound X” for simplicity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C28H24N8O3

    Molecular Weight

    520.5 g/mol

    IUPAC Name

    4-[4-[(2-methoxyphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

    InChI

    InChI=1S/C28H24N8O3/c1-16-22-23(19-12-30-35(2)13-19)24-26-31-25(34-36(26)15-29-27(24)39-28(22)33-32-16)18-10-8-17(9-11-18)14-38-21-7-5-4-6-20(21)37-3/h4-13,15,23H,14H2,1-3H3,(H,32,33)

    InChI Key

    GSJWOSSGUVWANY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C2C(C3=C(N=CN4C3=NC(=N4)C5=CC=C(C=C5)COC6=CC=CC=C6OC)OC2=NN1)C7=CN(N=C7)C

    Origin of Product

    United States

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